![molecular formula C6H9NO2 B596100 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one CAS No. 1263285-61-5](/img/structure/B596100.png)

4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

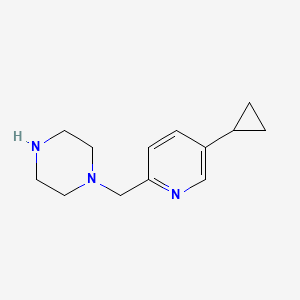

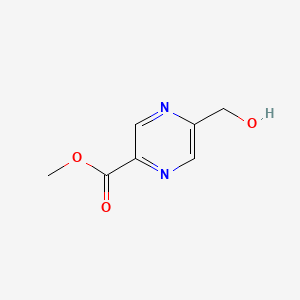

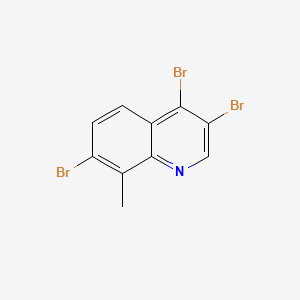

“4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one” is a carbobicyclic compound that is a derivative of bicyclo[3.1.0]hexane. It is substituted at the 2-pro-S, 4-pro-S and 5-pro-R positions by thymin-1-yl, hydroxy, and hydroxymethyl groups, respectively .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to its bicyclic nature. It contains a six-membered ring fused with a three-membered ring. The molecule is substituted at specific positions, which adds to its complexity .科学的研究の応用

Synthesis of Chiral Derivatives : This compound and its derivatives, such as chiral pyrrolidine derivatives, are synthesized starting from (S)-pyroglutamic acid, with applications in stereochemical studies (Nagasaka & Imai, 1997).

Stereocontrolled Synthesis : Studies have focused on the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons for methano-bridged pyrrolidines, highlighting its importance in organic synthesis (Krow et al., 2002).

Synthesis of Azetidin-2-ones : The compound serves as a building block for carbapenem nuclei, used in the synthesis of azetidin-2-ones having acetic acid or acylmethyl side-chains (Katagiri et al., 1986).

Development of Analgesic Agents : It has been utilized in the synthesis of nonnarcotic analgesic agents, specifically in the series of 1-aryl-3-azabicyclo[3.1.0]hexanes, demonstrating its potential in pharmaceutical applications (Epstein et al., 1981).

Aromatase Inhibitory Activity : Novel derivatives of this compound have been synthesized and tested for their in vitro inhibition of human placental aromatase, an enzyme crucial in estrogen synthesis, indicating its potential in cancer treatment (Staněk et al., 1991).

Antidepressant Applications : Certain derivatives have shown marked antidepressant activity and potential therapeutic utility in the treatment of depression (Nirogi et al., 2020).

DNA-Cleavage Activity : Derivatives have been designed with DNA-cleavage activity, important in the study of DNA interactions and potential drug development (Miyashita et al., 2002).

Framework for Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols, obtained from the compound, are used as intermediates for the asymmetric synthesis of pharmacologically active products (Jida et al., 2007).

将来の方向性

The future directions for research on “4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one” could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications in various fields such as medicinal chemistry. The development of new synthetic methods and the discovery of novel reactions involving this compound could also be areas of future research .

特性

IUPAC Name |

4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-2-5-3-1-4(3)6(9)7-5/h3-5,8H,1-2H2,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFGTQFZSUPXNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)NC2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940248 |

Source

|

| Record name | 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187742-07-0 |

Source

|

| Record name | 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)